5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride CAS 339370-40-0 properties
5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride CAS 339370-40-0 properties
The following technical guide provides an in-depth analysis of 5-Bromo-2-fluorobenzenesulfonyl chloride , the compound definitively associated with CAS 339370-40-0 .
A Strategic Scaffold for Modular Drug Discovery[1]
Part 1: Executive Summary & Identity Verification[1]
5-Bromo-2-fluorobenzenesulfonyl chloride is a high-value trisubstituted benzene building block used extensively in medicinal chemistry for "Fragment-Based Drug Discovery" (FBDD).[1] Its utility lies in its orthogonal reactivity profile : it possesses three distinct reactive handles—a sulfonyl chloride, an activated aryl fluoride, and an aryl bromide—that allow for sequential, chemoselective functionalization.[2]
Structural Identity & CAS Alert
CRITICAL NOTE: The user query referenced the name "5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride" alongside CAS 339370-40-0.[1] These are two distinct chemical entities.
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CAS 339370-40-0 corresponds to 5-Bromo-2-fluorobenzenesulfonyl chloride (Formula: C₆H₃BrClFO₂S).[1]
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The "3-chloro" analog corresponds to CAS 2386664-25-9.[1][3][4][5][6][7][8][9][10]
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This guide focuses on the properties and applications of CAS 339370-40-0 as the primary identifier provided.[1]
| Feature | Specification |
| IUPAC Name | 5-Bromo-2-fluorobenzenesulfonyl chloride |
| CAS Number | 339370-40-0 |
| Molecular Formula | C₆H₃BrClFO₂S |
| Molecular Weight | 273.51 g/mol |
| SMILES | O=S(Cl)(=O)C1=C(F)C=CC(Br)=C1 |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 67–70 °C |
Part 2: Chemical Reactivity & Mechanistic Insights
The power of this scaffold lies in the electronic synergy between its substituents.[2] As a Senior Application Scientist, I classify its reactivity into three distinct tiers based on activation energy and chemoselectivity.
The Reactivity Hierarchy[2]
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Tier 1: Sulfonyl Chloride (Electrophilic Attack)
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Tier 2: Aryl Fluoride (SₙAr - Nucleophilic Aromatic Substitution)
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Mechanism: Meisenheimer Complex intermediate.[2]
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Reactivity: Moderate to High.[2] The fluorine at position 2 is ortho to the sulfonyl group (a strong EWG).[2] This positioning dramatically lowers the energy barrier for displacing the fluorine with nucleophiles (amines, alkoxides) via SₙAr, often without requiring transition metal catalysis.[2]
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Control: This reaction usually requires elevated temperatures or stronger bases, allowing it to be sequenced after sulfonamide formation.[2]
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Tier 3: Aryl Bromide (Pd-Catalyzed Cross-Coupling)
Visualization of Chemoselective Workflow
The following diagram illustrates the logical flow for decorating this scaffold.
Figure 1: Sequential Functionalization Logic. The sulfonyl chloride is the entry point, followed by optional SₙAr displacement of the activated fluorine, and finally Pd-catalyzed coupling at the bromine.[1][2]
Part 3: Experimental Protocols
Protocol A: General Sulfonamide Synthesis
Targeting the Tier 1 Sulfonyl Chloride while preserving the Fluorine and Bromine.[2]
Rationale: The reaction is exothermic.[2] Low temperature is critical to prevent hydrolysis of the sulfonyl chloride or premature displacement of the fluorine.[2]
Reagents:
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Substrate: CAS 339370-40-0 (1.0 equiv)
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Amine: Primary or Secondary amine (1.1 equiv)[2]
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)[2]
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Solvent: Dichloromethane (DCM) or THF (Anhydrous)[2]
Step-by-Step:
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Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C .
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Addition: Dissolve CAS 339370-40-0 in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
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Why? Dropwise addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).[2]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of starting material; note that sulfonyl chlorides hydrolyze on LC-MS, often appearing as the sulfonic acid).[1]
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Workup: Quench with water. Extract with DCM.[2] Wash the organic layer with 1N HCl (to remove unreacted amine) followed by brine.[2] Dry over MgSO₄ and concentrate.
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Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography.
Protocol B: SₙAr Displacement of Ortho-Fluorine
Targeting the Tier 2 Fluorine.[1]
Rationale: The sulfonamide group formed in Protocol A is a strong electron-withdrawing group (Hammett σ_p ≈ 0.6), activating the ortho-fluorine.[1]
Reagents:
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Substrate: 5-Bromo-2-fluorobenzenesulfonamide derivative (from Protocol A)[1]
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Nucleophile: Morpholine, Piperidine, or primary amine (2–3 equiv)[2]
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Solvent: DMSO or DMF (Polar aprotic solvents facilitate SₙAr)[2]
Step-by-Step:
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Setup: Dissolve the sulfonamide substrate in DMSO (0.5 M concentration). Add the nucleophile.[2]
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Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
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Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates.[2] Filter the solid.[2][11] If no precipitate forms, extract with Ethyl Acetate.[2]
Part 4: Safety & Handling (MSDS Summary)
Hazard Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]
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Water Reactive: Reacts with moisture to release HCl and HF (trace).[2]
Storage & Stability:
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Moisture Sensitivity: High.[2] Store under inert gas (Argon/Nitrogen) in a desiccator.
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Temperature: Refrigerate (2–8 °C) for long-term storage to prevent slow hydrolysis to the sulfonic acid.
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Visual Check: If the white solid turns into a gummy yellow paste, it has likely hydrolyzed and will yield poor results.[2]
References
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Sigma-Aldrich. 5-Bromo-2-fluorobenzenesulfonyl chloride Product Specification & SDS.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43555587, 5-Bromo-2-fluorobenzenesulfonyl chloride. Retrieved from PubChem.[2] [2]
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Blakemore, D. C., et al. (2018). Organic Synthesis - State of the Art 2015-2017.[2] (General reference on SₙAr reactivity in medicinal chemistry scaffolds).
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges.
Sources
- 1. 339370-40-0|5-Bromo-2-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 2386664-25-9 | 6662-F-0F | MDL MFCD32640078 | 5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 4. CAS:1208077-08-0, 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride-毕得医药 [bidepharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1208077-31-9|3-Chloro-2,6-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. 2386664-25-9 Cas No. | 5-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 8. 287172-61-6|5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. 286932-78-3|4-Chloro-2,5-difluorobenzenesulfonylchloride|BLD Pharm [bldpharm.com]
- 10. 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 11. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
